molecular formula C17H20N6O B2990331 N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide CAS No. 1197614-38-2

N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide

Numéro de catalogue B2990331
Numéro CAS: 1197614-38-2
Poids moléculaire: 324.388
Clé InChI: YDGWRYXSBUXIKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic and glutamatergic neurotransmission in the brain. This compound has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which results in the inhibition of neuronal excitability and the reduction of seizure activity. Additionally, this compound has been found to block NMDA receptors, which are involved in the regulation of glutamatergic neurotransmission, leading to the reduction of excitotoxicity and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression, and the induction of neurotrophic factors. These effects contribute to the therapeutic potential of this compound in the treatment of neurological and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its high potency and selectivity, which allows for the use of lower doses and reduces the risk of side effects. Additionally, this compound has a relatively long half-life, which allows for sustained therapeutic effects. However, one of the limitations of this compound is its poor solubility in water, which requires the use of organic solvents for administration and may affect its bioavailability.

Orientations Futures

There are several potential future directions for the research and development of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential interactions with other drugs. Furthermore, the development of new formulations and delivery systems of this compound may improve its bioavailability and therapeutic efficacy. Finally, the exploration of the potential use of this compound in combination with other drugs or therapies may lead to more effective treatments for various diseases.

Méthodes De Synthèse

The synthesis of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves the reaction between 1-cyanocycloheptanecarboxylic acid and 5-phenyl-2H-1,2,3,4-tetrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is purified through column chromatography to obtain this compound in high yield and purity.

Applications De Recherche Scientifique

N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In addition, this compound has been shown to possess anti-inflammatory, analgesic, and antioxidant activities, which suggest its potential use in the treatment of pain and inflammation-related diseases.

Propriétés

IUPAC Name

N-(1-cyanocycloheptyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c18-13-17(10-6-1-2-7-11-17)19-15(24)12-23-21-16(20-22-23)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGWRYXSBUXIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.